tert-butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate
CAS No.: 2060030-07-9
Cat. No.: VC12016081
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2060030-07-9 |
|---|---|
| Molecular Formula | C10H17N3O2 |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | tert-butyl 3-(aminomethyl)-1-methylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)7-6-13(4)12-8(7)5-11/h6H,5,11H2,1-4H3 |
| Standard InChI Key | GFAUXVDSWFWTQQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=CN(N=C1CN)C |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CN(N=C1CN)C |
Introduction
Chemical Structure and Nomenclature
tert-Butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate features a pyrazole core substituted at positions 1, 3, and 4. The pyrazole ring (C₃H₃N₂) is modified as follows:
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Position 1: Methyl group (-CH₃)
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Position 3: Aminomethyl group (-CH₂NH₂)
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Position 4: tert-Butyl ester (-COO-C(CH₃)₃)
Molecular Formula and Weight
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Molecular Formula: C₁₀H₁₇N₃O₂
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Molecular Weight: 211.26 g/mol (calculated)
Table 1: Structural Comparison with Related Pyrazole Derivatives
The tert-butyl ester enhances lipophilicity and stability under acidic conditions, while the aminomethyl group enables nucleophilic reactions, such as amide bond formation or Schiff base synthesis .
Synthetic Methodologies
Cyclization Strategies
The pyrazole ring is typically constructed via cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. A patent describing the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid outlines a two-step process involving:
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Substitution/Hydrolysis: Reacting α,β-unsaturated esters with 2,2-difluoroacetyl halides in the presence of an acid-binding agent .
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Condensation/Cyclization: Treating intermediates with methylhydrazine under catalytic conditions (e.g., KI) to form the pyrazole core .
For the target compound, analogous steps could involve:
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Using tert-butyl acrylate derivatives to introduce the ester group.
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Substituting difluoroacetyl halides with aminomethyl-containing precursors.
Table 2: Example Reaction Conditions for Pyrazole Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Methylhydrazine, KI, −30°C to −20°C | 75.9 | |
| Esterification | Boc₂O, DMAP, CH₂Cl₂ | 82–90 | |
| Aminomethylation | NH₃, H₂/Pd-C, MeOH | 65–70 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the tert-butyl ester’s lipophilicity. Limited water solubility (<1 mg/mL) .
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Stability: The tert-butyl group protects the ester from hydrolysis under neutral conditions, but it cleaves in acidic environments (e.g., HCl/EtOAc) .
Spectroscopic Data
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IR (KBr): Peaks at 3300 cm⁻¹ (N-H stretch, aminomethyl), 1720 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N pyrazole) .
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¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.85 (s, 3H, N-CH₃), 4.10 (s, 2H, CH₂NH₂), 7.60 (s, 1H, pyrazole-H) .
Applications in Drug Development
Prodrug Design
The tert-butyl ester serves as a prodrug moiety, hydrolyzing in vivo to the bioactive carboxylic acid. This strategy improves membrane permeability and delays metabolism .
Peptide Mimetics
The aminomethyl group facilitates conjugation with peptides or heterocycles, enabling the synthesis of kinase inhibitors or GPCR modulators .
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Ensuring proper substitution at position 3 requires careful control of reaction conditions (e.g., temperature, catalyst) .
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Purification: Silica gel chromatography (ethyl acetate/hexane) or preparative HPLC is needed to isolate the product from regioisomers .
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic modification of the aminomethyl and tert-butyl groups to optimize pharmacokinetics.
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Targeted Delivery: Development of nanoparticle formulations to enhance solubility and target specificity.
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